molecular formula C7H4BrClFNO B8224701 3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride

3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224701
M. Wt: 252.47 g/mol
InChI Key: VQQPHFOLXYHFGD-XFFZJAGNSA-N
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Description

3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride is an organic compound that features a benzene ring substituted with bromine, fluorine, and a hydroxycarboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride typically involves the following steps:

    Bromination and Fluorination: The benzene ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.

    Formation of Hydroxycarboximidoyl Chloride Group: The hydroxycarboximidoyl chloride group is introduced through a series of reactions involving the formation of an intermediate compound, which is then converted to the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxycarboximidoyl chloride group can undergo oxidation and reduction reactions, leading to the formation of different products.

    Nucleophilic Addition-Elimination Reactions: The compound can participate in nucleophilic addition-elimination reactions, particularly involving the hydroxycarboximidoyl chloride group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxycarboximidoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and fluorine substituents can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-fluorobenzene: Lacks the hydroxycarboximidoyl chloride group, making it less reactive in certain types of reactions.

    N-hydroxybenzenecarboximidoyl chloride: Does not have the bromine and fluorine substituents, resulting in different chemical properties and reactivity.

Uniqueness

3-Bromo-5-fluoro-N-hydroxybenZimidoyl chloride is unique due to the combination of bromine, fluorine, and hydroxycarboximidoyl chloride groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(1Z)-3-bromo-5-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-5-1-4(7(9)11-12)2-6(10)3-5/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQPHFOLXYHFGD-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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